molecular formula C14H23NO2 B14095757 N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine

N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine

Cat. No.: B14095757
M. Wt: 237.34 g/mol
InChI Key: VENQYZMKCWDVAQ-RXNIXYOGSA-N
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Description

N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine is a chemical compound known for its unique tricyclic structure. It is also referred to as Memantine Glycine, and it is often used in various scientific research applications due to its distinctive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine typically involves the reaction of 3,5-dimethyladamantane with glycine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or DMSO, and may require heating and sonication to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in solid form and requires careful handling due to its hygroscopic nature .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry and for the development of new synthetic methodologies.

    Biology: Studied for its potential effects on biological systems, including its interaction with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurodegenerative diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain receptors and enzymes, thereby exerting its effects on biological systems. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine is unique due to its specific substitution pattern and the presence of a glycine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

2-[[(3R)-3,5-dimethyl-1-adamantyl]amino]acetic acid

InChI

InChI=1S/C14H23NO2/c1-12-3-10-4-13(2,7-12)9-14(5-10,8-12)15-6-11(16)17/h10,15H,3-9H2,1-2H3,(H,16,17)/t10?,12-,13?,14?/m1/s1

InChI Key

VENQYZMKCWDVAQ-RXNIXYOGSA-N

Isomeric SMILES

C[C@@]12CC3CC(C1)(CC(C3)(C2)NCC(=O)O)C

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)NCC(=O)O)C

Origin of Product

United States

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